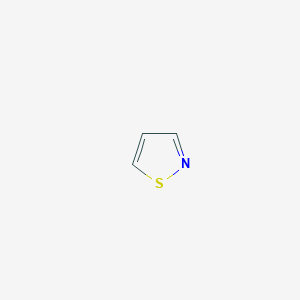

Isothiazole

描述

Structure

3D Structure

属性

IUPAC Name |

1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NS/c1-2-4-5-3-1/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTPDFXIESTBQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182980 | |

| Record name | Isothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288-16-4 | |

| Record name | Isothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38FAO14250 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Isothiazole Core: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the structure, properties, synthesis, and biological significance of the isothiazole nucleus.

The this compound ring, a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and synthetic versatility have led to its incorporation into a wide array of biologically active molecules, including approved pharmaceuticals.[2] This technical guide provides a comprehensive overview of the this compound core, tailored for researchers, scientists, and drug development professionals.

Core Structure and Physicochemical Properties

This compound, or 1,2-thiazole, is a planar, aromatic molecule with a delocalized π-electron system, contributing to its stability.[1] The presence of the electronegative nitrogen and sulfur atoms influences its chemical reactivity and physical properties, making it a versatile building block in drug design.

Physicochemical Data

The key physicochemical properties of the unsubstituted this compound core are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃NS | [3] |

| Molecular Weight | 85.13 g/mol | [3] |

| Boiling Point | 114 °C | [2][4] |

| Density | ~1.17 g/cm³ | [5] |

| pKa (of conjugate acid) | -0.5 | [2] |

| LogP | 0.87 | [6] |

Spectroscopic Data

The spectroscopic signature of the this compound ring is crucial for its identification and characterization. The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the parent this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound (in CCl₄)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | 8.72 | Doublet | J(H3,H4) = 4.7; J(H3,H5) = 0.4 |

| H4 | 7.26 | Doublet of Doublets | J(H4,H3) = 4.7; J(H4,H5) = 1.7 |

| H5 | 8.54 | Doublet | J(H5,H4) = 1.7 |

Source:[7]

Table 2: ¹³C NMR Spectroscopic Data of this compound (Estimated)

| Carbon | Chemical Shift (δ, ppm) |

| C3 | ~155 |

| C4 | ~126 |

| C5 | ~148 |

Note: Estimated values based on data for substituted isothiazoles.[8][9][10]

Table 3: Key Infrared (IR) Absorption Bands for the this compound Ring

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | C-H stretching |

| ~1500-1600 | C=N and C=C stretching |

| ~818 | Ring vibrations |

Table 4: Mass Spectrometry (MS) Fragmentation of this compound

| m/z | Interpretation |

| 85 | Molecular ion [M]⁺ |

| 58 | Loss of HCN |

| 53 | Loss of S |

Note: Fragmentation patterns can vary with substitution. The primary fragmentation of some 1,2,3-thiadiazoles involves the loss of N₂ to form an this compound moiety.[13]

Synthesis of the this compound Core

The construction of the this compound ring can be achieved through various synthetic strategies. Two common and illustrative methods are detailed below.

Hurd-Mori Synthesis of 1,2,3-Thiadiazoles (conceptual adaptation for Isothiazoles)

While the Hurd-Mori reaction is classically known for the synthesis of 1,2,3-thiadiazoles from hydrazones and thionyl chloride, analogous cyclization strategies can be envisioned for this compound synthesis, typically involving precursors with a pre-formed C-C-C-N fragment and a sulfur source.[14][15][16][17] A generalized conceptual protocol is presented here.

Experimental Protocol:

-

Step 1: Precursor Synthesis: An appropriate α,β-unsaturated amine or enamine is synthesized. This serves as the C-C-N backbone of the this compound ring.

-

Step 2: Cyclization with a Sulfur Transfer Reagent: The unsaturated amine precursor is reacted with a sulfur transfer reagent, such as thionyl chloride (SOCl₂) or sulfur monochloride (S₂Cl₂), in an inert solvent (e.g., dichloromethane, toluene) under controlled temperature conditions.

-

Step 3: Work-up and Purification: The reaction mixture is carefully quenched, typically with water or a mild base. The organic layer is separated, dried, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as column chromatography or distillation to yield the this compound derivative.

Synthesis of 3,5-Disubstituted Isothiazoles from β-Ketodithioesters

A versatile and user-friendly method for the synthesis of 3,5-disubstituted isothiazoles involves the reaction of β-ketodithioesters with ammonium acetate.[18] This one-pot reaction proceeds under metal- and catalyst-free conditions.

Experimental Protocol:

-

Materials:

-

β-Ketodithioester (1.0 equiv)

-

Ammonium acetate (NH₄OAc) (2.0 equiv)

-

Ethanol (solvent)

-

-

Procedure:

-

To a solution of the β-ketodithioester in ethanol, add ammonium acetate.

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted this compound.

-

This compound in Medicinal Chemistry: Signaling Pathways and Drug Discovery

The this compound scaffold is a key component in numerous compounds with a wide range of biological activities, including anti-inflammatory, antiviral, anticancer, and antipsychotic properties.[1][2] this compound derivatives have been shown to modulate the activity of various enzymes and signaling pathways.

Inhibition of the JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade involved in immunity, cell proliferation, and differentiation.[19][20] Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders. While research has extensively covered thiazole-based inhibitors, the this compound scaffold is also being explored for its potential to inhibit key components of this pathway, such as the STAT3 protein.[21][22]

Caption: Simplified JAK-STAT signaling pathway and a potential point of inhibition by this compound derivatives.

Inhibition of the p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a central role in cellular responses to stress and inflammation.[23][24] Inhibition of p38 MAPK is a therapeutic strategy for various inflammatory diseases. Thiazole-containing compounds have been identified as potent inhibitors of this pathway, and by extension, this compound analogs are of significant interest.

A Generalized Drug Discovery Workflow

The discovery and development of novel this compound-based therapeutics often follow a structured workflow, from initial screening to lead optimization. A generalized workflow is depicted below.

Caption: A generalized workflow for the discovery of this compound-based drug candidates.

Conclusion

The this compound core represents a valuable and enduring scaffold in the fields of medicinal chemistry and materials science. Its unique combination of aromaticity, stability, and electronic properties, coupled with a diverse and expanding synthetic toolbox, ensures its continued relevance in the development of novel functional molecules. This guide has provided a foundational overview of the key technical aspects of the this compound ring system to aid researchers in their exploration and application of this important heterocycle.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C3H3NS | CID 67515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 288-16-4 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Hit2Lead | this compound | CAS# 288-16-4 | MFCD00020818 | BB-4036435 [hit2lead.com]

- 7. This compound(288-16-4) 1H NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound, 4-phenyl- [webbook.nist.gov]

- 12. The infrared spectrum of this compound in the range 600-1500 cm(-1), including a high-resolution study of the v(11)(A ') band at 818cm(-1) and the v(16)(A '') band at 727cm(-1), together with ab initio studies of the full spectrum | Lund University [lunduniversity.lu.se]

- 13. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 16. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound synthesis [organic-chemistry.org]

- 19. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 20. youtube.com [youtube.com]

- 21. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Isothiazole Story: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide chronicles the discovery and historical evolution of isothiazole synthesis. From its first reported preparation in 1956 to the sophisticated methodologies employed today, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development. Key synthetic strategies, including the seminal Hurd-Mori and Adams/Woodward approaches, are detailed alongside modern advancements. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for pivotal syntheses are provided. Logical relationships and experimental workflows are visually represented through diagrams generated using Graphviz (DOT language), offering a clear and concise understanding of the core concepts.

A Historical Prelude: The Dawn of this compound Chemistry

The journey into the world of isothiazoles, a fascinating class of five-membered aromatic heterocycles containing a nitrogen and a sulfur atom in a 1,2-relationship, began in the mid-20th century. The this compound ring system was first successfully synthesized and characterized in 1956 by A. Adams and R. Slack (often referred to as the Adams and Woodward era of this compound chemistry)[1]. Their pioneering work, which involved the oxidation of 5-amino-1,2-benzothis compound followed by decarboxylation, laid the foundation for all subsequent explorations into the synthesis and reactivity of this versatile scaffold[1]. While this initial route is now primarily of historical significance, it marked the crucial first step in unlocking the potential of isothiazoles in various scientific domains, particularly in medicinal chemistry and materials science.

Foundational Syntheses: The Pillars of this compound Chemistry

Following the initial discovery, the quest for more efficient and versatile methods for constructing the this compound ring began. Two early approaches, the Hurd-Mori synthesis and the Adams and Slack synthesis from acyclic precursors, became cornerstones of this compound chemistry.

The Hurd-Mori Synthesis: A Gateway to Substituted Isothiazoles

The Hurd-Mori synthesis, though primarily known for the preparation of 1,2,3-thiadiazoles, also provides a pathway to this compound derivatives through the reaction of α-acyl hydrazones with thionyl chloride[2][3][4][5][6]. This method offers a valuable route to isothiazoles with various substitution patterns.

The Adams and Slack Method: Building from the Ground Up

Adams and Slack later developed a more direct approach to the parent this compound ring by reacting propargyl aldehyde with ammonia and elemental sulfur. This method, starting from simple acyclic precursors, represented a significant advancement in the accessibility of the this compound core.

Modern Synthetic Strategies: Expanding the this compound Toolkit

The foundational methods paved the way for the development of a diverse array of synthetic strategies, each with its own advantages in terms of efficiency, substrate scope, and functional group tolerance.

Synthesis from β-Dithioacyl Compounds

A versatile and widely used method involves the reaction of β-dithioacyl compounds or their synthetic equivalents (like β-ketodithioesters or β-ketothioamides) with a source of ammonia[1]. This approach allows for the construction of a wide range of substituted isothiazoles.

Cycloaddition Reactions: A Powerful Ring-Forming Tool

[4+1] and [3+2] cycloaddition reactions have emerged as powerful strategies for the synthesis of the this compound ring.

The 1,3-dipolar cycloaddition of in situ generated nitrile sulfides with alkynes is a highly effective method for the synthesis of isothiazoles[4][7][8][9][10]. This reaction proceeds with high regioselectivity and offers access to a broad spectrum of this compound derivatives.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data for the synthesis of isothiazoles using the key methods described above.

| Synthesis Method | Starting Materials | Key Reagents/Conditions | Product | Yield (%) | Reference |

| First Synthesis | 5-Amino-1,2-benzothis compound | 1. KMnO₄, aq. NaOH2. Heat (Decarboxylation) | This compound | Not Reported | [1] |

| Hurd-Mori Synthesis | α-Acyl hydrazones | Thionyl chloride | Substituted Isothiazoles | Variable | [2][3][4][5][6] |

| From β-Ketodithioesters | β-Ketodithioester, Ammonium Acetate | Aerial oxidation, catalyst-free | 3,5-Disubstituted Isothiazoles | Good to Excellent | [1] |

| [3+2] Cycloaddition | Nitrile, Alkyne | Source of Nitrile Sulfide | Substituted Isothiazoles | Good to Excellent | [4][7][8][9][10] |

Detailed Experimental Protocols

Protocol 1: First Synthesis of this compound (Historical)

Reaction: Oxidation of 5-Amino-1,2-benzothis compound and Subsequent Decarboxylation[1]

-

Materials: 5-Amino-1,2-benzothis compound, Potassium permanganate (KMnO₄), Sodium hydroxide (NaOH), Sulfuric acid (H₂SO₄).

-

Step 1: Oxidation: A solution of 5-amino-1,2-benzothis compound in aqueous sodium hydroxide is treated with a solution of potassium permanganate at a controlled temperature. The reaction mixture is stirred until the purple color of the permanganate disappears, indicating the completion of the oxidation.

-

Step 2: Work-up and Isolation of this compound-4,5-dicarboxylic acid: The manganese dioxide precipitate is removed by filtration. The filtrate is then acidified with sulfuric acid to precipitate the crude this compound-4,5-dicarboxylic acid, which is collected by filtration and washed with cold water.

-

Step 3: Decarboxylation: The dried this compound-4,5-dicarboxylic acid is heated at its melting point until the evolution of carbon dioxide ceases. The resulting crude this compound is then purified by distillation.

Protocol 2: Synthesis of 3,5-Disubstituted Isothiazoles from β-Ketodithioesters

Reaction: Condensation of a β-Ketodithioester with Ammonium Acetate[1]

-

Materials: β-Ketodithioester, Ammonium acetate (NH₄OAc), Ethanol.

-

Procedure: A mixture of the β-ketodithioester and an excess of ammonium acetate in ethanol is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 3,5-disubstituted this compound.

Protocol 3: Synthesis of Isothiazoles via [3+2] Cycloaddition of a Nitrile Sulfide

Reaction: 1,3-Dipolar Cycloaddition of a Nitrile Sulfide with an Alkyne[4][7][8][9][10]

-

Materials: A source of nitrile sulfide (e.g., an oxathiazolone or by dehydration of an N-sulfinylcarboxamide), an alkyne, an inert solvent (e.g., toluene or xylene).

-

Procedure: The source of the nitrile sulfide is heated in an inert solvent in the presence of the alkyne. The nitrile sulfide is generated in situ and undergoes a [3+2] cycloaddition with the alkyne. The reaction is typically carried out at elevated temperatures and monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the substituted this compound.

Visualizing the Synthetic Landscape

The following diagrams, generated using the DOT language, illustrate the logical relationships between the key synthetic approaches to the this compound core and a typical experimental workflow.

Caption: Historical development of this compound synthesis.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The field of this compound synthesis has evolved significantly since its inception. From a historically important but limited initial preparation, the synthetic chemist's toolbox has expanded to include a wide range of efficient and versatile methodologies. The foundational work of early pioneers laid the groundwork for the development of modern strategies that allow for the construction of a vast array of this compound derivatives. This guide provides a comprehensive overview of this journey, offering valuable insights and practical protocols for researchers engaged in the synthesis and application of these important heterocyclic compounds. The continued exploration of new synthetic routes will undoubtedly lead to the discovery of novel this compound-containing molecules with significant potential in medicine, agriculture, and materials science.

References

- 1. This compound synthesis [organic-chemistry.org]

- 2. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]

- 6. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. Metal Free Sequential [3+2]-Dipolar Cycloadditions using Cyclooctynes and 1,3-Dipoles of Different Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Isothiazole Derivatives and Their Chemical Space

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and versatile reactivity have led to the development of a vast chemical space of derivatives with a broad spectrum of pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the chemical space of this compound derivatives, detailing their synthesis, key biological activities, and the signaling pathways they modulate. It is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics based on the this compound scaffold.

The this compound Core: Physicochemical Properties and Chemical Space

The this compound ring is an aromatic system, conferring stability to the molecule.[2] Its physicochemical properties can be significantly modulated by the introduction of various substituents at its three carbon positions (C3, C4, and C5). This amenability to structural modification has allowed for the exploration of a wide chemical space, leading to the identification of derivatives with optimized potency, selectivity, and pharmacokinetic profiles.

Key Classes of this compound Derivatives

The chemical space of this compound derivatives is vast and can be broadly categorized based on the nature of the substituents and fused ring systems. Some of the most explored classes include:

-

This compound Carboxamides: These derivatives, characterized by an amide functional group, have shown significant promise as anti-inflammatory and antiviral agents.[4][5]

-

This compound-Thiazole Hybrids: The combination of this compound and thiazole rings in a single molecule has yielded potent antifungal agents, particularly against oomycetes.[6][7]

-

Fuzed Isothiazoles: Isothiazoles fused with other heterocyclic or carbocyclic rings, such as pyrazoles or benzene rings, have demonstrated a range of activities including anticancer and antipsychotic effects.[8]

-

3,4-Dichloroisothiazoles: This subclass is a key intermediate in the synthesis of various agrochemical and pharmaceutical compounds.[9]

Quantitative Data on this compound Derivatives

The following tables summarize key quantitative data for representative this compound derivatives, highlighting their biological activities and physicochemical properties.

| Table 1: Antifungal Activity of this compound-Thiazole Derivatives against Oomycetes | ||

| Compound | EC50 against Pseudoperonospora cubensis (mg L⁻¹) | EC50 against Phytophthora infestans (mg L⁻¹) |

| 6u | 0.046[6][7] | 0.20[6][7] |

| Oxathiapiprolin (Reference) | Not explicitly stated, but 6u is compared to it. | Not explicitly stated, but 6u is compared to it. |

| Table 2: Anti-inflammatory Activity of this compound Carboxamide Derivatives | |

| Compound | Anti-inflammatory Activity in Carrageenan-Induced Edema Test |

| 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylamides | Significant anti-inflammatory activity observed.[5] |

| Ibuprofen (Reference) | Standard non-steroidal anti-inflammatory drug.[5] |

| Table 3: Antiviral Activity of this compound Derivatives | ||

| Compound | EC50 against HIV-1 (IIIB) (µg/mL) | EC50 against HIV-2 (ROD) (µg/mL) |

| 3-mercapto-5-phenyl-4-isothiazolecarbonitrile | 7.8 | 9.7 |

| 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile | 13.6 | 17.4 |

| S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate | 15.2 | 13.4 |

Synthesis of this compound Derivatives: Experimental Protocols

The synthesis of the this compound ring and its derivatives can be achieved through various synthetic strategies. The following sections provide detailed experimental protocols for the synthesis of key this compound intermediates and derivatives.

General Synthesis of this compound-Thiazole Derivatives

This protocol describes a general route for the synthesis of this compound-thiazole hybrid fungicides.[6]

Scheme 1: General Synthesis of this compound-Thiazole Derivatives

Caption: Synthetic route for this compound–thiazole derivatives.

Experimental Protocol:

-

Synthesis of Intermediate 2: Compound 1 is treated with pyridinium tribromide in a suitable solvent to yield intermediate 2.[6]

-

Synthesis of Compound 4: A condensation reaction is carried out between intermediate 2 and tert-butyl 4-carbamothioylpiperidine-1-carboxylate (3) to afford compound 4.[6]

-

Synthesis of Intermediate 5: The N-Boc protecting group of compound 4 is removed using trifluoroacetic acid to give intermediate 5.[6]

-

Synthesis of Target this compound-Thiazole Derivatives (6): The corresponding carboxylic acid is activated with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt), followed by condensation with intermediate 5 to yield the final this compound-thiazole derivatives.[6]

Synthesis of 3,4-Dichlorothis compound-5-carbonitrile

This protocol outlines the synthesis of the key intermediate, 3,4-dichlorothis compound-5-carbonitrile.[9]

Experimental Protocol:

-

A mixture of sodium cyanide and carbon disulfide in dimethylformamide is allowed to react.

-

Chlorine gas is then passed through the reaction mixture.

-

The crude product is isolated by filtration and can be purified by steam distillation or recrystallization from cyclohexane.[9]

Biological Activities and Signaling Pathways

This compound derivatives have been shown to interact with a variety of biological targets, leading to a wide range of pharmacological effects. This section details some of the key biological activities and the associated signaling pathways.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Certain this compound carboxamides exhibit significant anti-inflammatory properties.[5] One of the key signaling pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[10][11] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[12] Its dysregulation is linked to many inflammatory diseases.[10]

Caption: The NF-κB signaling pathway and potential inhibition by this compound derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to screen for acute anti-inflammatory activity.[1][3][13]

-

Animal Preparation: Male Wistar rats (150-200 g) are used. The animals are fasted overnight before the experiment with free access to water.

-

Compound Administration: The test this compound derivative or a reference drug (e.g., ibuprofen) is administered orally or intraperitoneally at a specific dose. The control group receives the vehicle.

-

Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Anticancer Activity and the PI3K/Akt Signaling Pathway

Several this compound derivatives have demonstrated potent anticancer activity.[8] The PI3K/Akt signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, and survival, and its deregulation is a hallmark of many cancers.[7][14]

Caption: The PI3K/Akt signaling pathway and potential inhibition by this compound derivatives.

Antiviral Activity: HIV Protease Inhibition

Certain this compound derivatives have shown promising activity against the Human Immunodeficiency Virus (HIV).[2] A key target for anti-HIV therapy is the HIV protease, an enzyme essential for the maturation of viral particles.

Experimental Protocol: Cell-Based HIV-1 Protease Inhibition Assay [15]

-

Cell Culture: A genetically engineered T-cell line that stably expresses a reporter construct is cultured in a suitable medium. The construct links a DNA-binding domain and a transactivation domain with an HIV-1 protease cleavage site.

-

Compound Treatment: The cells are plated in a 96-well plate and treated with serial dilutions of the test this compound derivative.

-

Incubation: The plate is incubated for 48 hours to allow for compound uptake and interaction with the viral protease.

-

Reporter Gene Expression: In the presence of an effective inhibitor, the HIV-1 protease is inhibited, the fusion protein remains intact, and activates a downstream reporter gene (e.g., Green Fluorescent Protein - GFP).

-

Quantification: The expression of the reporter gene is quantified using a fluorescence plate reader.

-

Data Analysis: The percentage of inhibition is plotted against the compound concentration to determine the IC50 value.

Antifungal Activity: Inhibition of Oxysterol-Binding Protein (OSBP)

This compound-thiazole hybrids have emerged as potent fungicides, particularly against oomycetes.[6][7] One of their proposed mechanisms of action is the inhibition of oxysterol-binding protein (OSBP), which is involved in lipid homeostasis and membrane integrity, crucial for fungal growth and survival.[16]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. In vitro aldose reductase inhibitory activity [bio-protocol.org]

- 7. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic and Medicinal Perspective of Fused-Thiazoles as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antifungal activity, SAR and physicochemical correlation of some thiazole-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

The Aromaticity and Electronic Properties of the Isothiazole Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone scaffold in medicinal chemistry and materials science. Its unique electronic properties and aromatic character are pivotal to its diverse biological activities and applications. This technical guide provides a comprehensive overview of the aromaticity and electronic landscape of the this compound core, presenting quantitative data, detailed experimental and computational methodologies, and visual representations of its influence on biological signaling pathways. This document is intended to serve as a detailed resource for researchers and professionals engaged in the design and development of this compound-based compounds.

Introduction

This compound, a structural isomer of thiazole, is a stable aromatic molecule due to the presence of a delocalized π-electron system.[1] The arrangement of the nitrogen and sulfur atoms in a 1,2-relationship imparts distinct electronic features that govern its reactivity and interaction with biological targets.[2] The this compound nucleus is a key pharmacophore in several clinically significant drugs, including the atypical antipsychotics ziprasidone and perospirone, highlighting the importance of understanding its fundamental electronic and structural properties for rational drug design.[2][3] This guide delves into the core characteristics of the this compound ring, providing a foundational understanding for its application in drug development and materials science.

Aromaticity of the this compound Ring

Studies comparing hydrogen exchange rates have shown that this compound possesses a degree of aromaticity greater than that of isoxazole and pyrazole.[1] This aromaticity is attributed to the participation of the lone pair of electrons from the sulfur atom in the π-conjugated system, fulfilling Hückel's rule (4n+2 π electrons).

Resonance Structures

The delocalization of π-electrons in the this compound ring can be represented by several resonance structures, which contribute to its overall stability.

Caption: Canonical resonance structures of the this compound ring.

Electronic Properties of the this compound Ring

The electronic properties of the this compound ring are characterized by the electronegativity of the nitrogen atom and the ability of the sulfur atom to participate in π-conjugation. This leads to a unique electron density distribution, dipole moment, and frontier molecular orbitals (HOMO and LUMO), which are critical for its chemical reactivity and biological interactions.

Structural and Electronic Data

Computational studies provide valuable insights into the geometry and electronic landscape of the this compound ring. The following tables summarize key calculated parameters. It is important to note that experimentally determined bond lengths for the parent this compound were not available in the surveyed literature for direct comparison.

Table 1: Calculated Bond Lengths of the this compound Ring (in Ångströms)

| Bond | PM3 | ab initio (HF/6-31G) | DFT (B3LYP/6-31G) |

| S1-N2 | 1.730 | 1.660 | 1.690 |

| N2-C3 | 1.330 | 1.310 | 1.320 |

| C3-C4 | 1.430 | 1.420 | 1.430 |

| C4-C5 | 1.360 | 1.370 | 1.370 |

| C5-S1 | 1.740 | 1.730 | 1.750 |

| Data sourced from a computational study by Abdelmalek et al. |

Table 2: Calculated Electronic Properties of the this compound Ring

| Property | PM3 | ab initio (HF/6-31G) | DFT (B3LYP/6-31G) |

| Dipole Moment (Debye) | 2.39 | 2.58 | 2.45 |

| HOMO Energy (eV) | -9.65 | -9.89 | -7.01 |

| LUMO Energy (eV) | -0.87 | 0.23 | -1.12 |

| HOMO-LUMO Gap (eV) | 8.78 | 10.12 | 5.89 |

| Data sourced from a computational study by Abdelmalek et al. |

Table 3: Calculated Net Atomic Charges on the this compound Ring

| Atom | PM3 | ab initio (HF/6-31G) | DFT (B3LYP/6-31G) |

| S1 | 0.103 | 0.234 | 0.187 |

| N2 | -0.118 | -0.345 | -0.256 |

| C3 | 0.048 | 0.132 | 0.089 |

| C4 | -0.021 | -0.065 | -0.043 |

| C5 | -0.012 | -0.056 | -0.039 |

| Data sourced from a computational study by Abdelmalek et al. |

Spectroscopic Properties

Spectroscopic techniques are fundamental in characterizing the this compound ring.

Table 4: Experimental NMR Chemical Shifts (δ) of the this compound Ring

| Nucleus | Position | Chemical Shift (ppm) | Solvent |

| ¹H | H3 | 8.54 | CCl₄ |

| ¹H | H4 | 7.26 | CCl₄ |

| ¹H | H5 | 8.72 | CCl₄ |

| ¹³C | C3 | 157.0 | CDCl₃ |

| ¹³C | C4 | 123.5 | CDCl₃ |

| ¹³C | C5 | 148.1 | CDCl₃ |

| ¹H NMR data sourced from ChemicalBook. ¹³C NMR data is typical for this compound derivatives and may vary.[1] |

Experimental and Computational Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the protons and carbons in the this compound ring.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the this compound-containing compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

X-ray Crystallography

Objective: To determine the precise three-dimensional structure, including bond lengths and angles, of an this compound-containing compound in the solid state.

Methodology:

-

Crystallization: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Use a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Build and refine the molecular model against the experimental data using least-squares methods until convergence is reached.

-

-

Data Analysis: Analyze the final refined structure to obtain precise bond lengths, bond angles, and information about intermolecular interactions.

Computational Chemistry

Objective: To calculate the electronic properties and aromaticity indices of the this compound ring.

Methodology:

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Geometry Optimization:

-

Build the this compound molecule.

-

Perform a geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a basis set like 6-311+G(d,p).

-

-

Property Calculations:

-

Aromaticity Indices:

-

NICS: Perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation at the optimized geometry. Place a ghost atom (Bq) at the geometric center of the ring (NICS(0)) and at 1 Å above the ring (NICS(1)). The negative of the isotropic shielding value at the ghost atom gives the NICS value.

-

HOMA: Calculate the HOMA index from the optimized bond lengths using the formula: HOMA = 1 - [α/n * Σ(R_opt - R_i)²], where α is a normalization constant, n is the number of bonds, R_opt is the optimal bond length for a given bond type, and R_i are the calculated bond lengths.

-

-

Electronic Properties: Perform a single-point energy calculation at the optimized geometry to obtain HOMO/LUMO energies, molecular orbitals, and atomic charges (e.g., using Natural Bond Orbital (NBO) or Mulliken population analysis).

-

Caption: Workflow for computational analysis of this compound.

This compound in Drug Development: Receptor Interaction and Signaling Pathways

The unique electronic properties of the this compound ring are instrumental in the pharmacological activity of several drugs. The antipsychotics ziprasidone and perospirone, for instance, owe their efficacy to the interaction of the this compound moiety (as part of a larger benzthis compound system) with various neurotransmitter receptors.

Ziprasidone: A Case Study

Ziprasidone is an atypical antipsychotic with a high affinity for dopamine D₂ and serotonin 5-HT₂ₐ receptors.[4][5] It also functions as an agonist at 5-HT₁ₐ receptors.[6] The electronic distribution and shape of the benzisothiazolylpiperazine moiety are crucial for its binding to these G-protein coupled receptors (GPCRs), initiating downstream signaling cascades that modulate neuronal activity.

Caption: Simplified signaling pathways modulated by ziprasidone.

Perospirone: A Case Study

Perospirone is another atypical antipsychotic that exhibits potent antagonism at both dopamine D₂ and serotonin 5-HT₂ₐ receptors, and partial agonism at 5-HT₁ₐ receptors.[3][7] Its mechanism of action involves the modulation of these key neurotransmitter systems, leading to the alleviation of psychotic symptoms.

Caption: Overview of perospirone's mechanism of action at key receptors.

Conclusion

The this compound ring possesses a unique combination of aromaticity and electronic properties that make it a privileged scaffold in medicinal chemistry and materials science. Its stability, coupled with a distinct electron distribution, allows for fine-tuning of its interactions with biological targets. This guide has provided a comprehensive overview of the fundamental characteristics of the this compound core, including quantitative data from computational studies, spectroscopic information, and detailed experimental and computational protocols. The visualization of its role in modulating key signaling pathways, as exemplified by the drugs ziprasidone and perospirone, underscores the importance of a deep understanding of its electronic properties for the rational design of novel therapeutics. Further experimental determination of the aromaticity indices and bond lengths of the parent this compound ring would be invaluable to further refine our understanding of this important heterocyclic system.

References

- 1. This compound(288-16-4) 1H NMR spectrum [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HOMAc: A Parameterization of the Harmonic Oscillator Model of Aromaticity (HOMA) That Includes Antiaromaticity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medwinpublishers.com [medwinpublishers.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to Isothiazole Nomenclature and IUPAC Naming Conventions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nomenclature and IUPAC naming conventions for isothiazole, a pivotal heterocyclic compound in medicinal chemistry and drug development. This document adheres to stringent data presentation and visualization requirements to facilitate clear understanding and application by researchers, scientists, and professionals in the field.

Core Principles of this compound Nomenclature

This compound, a five-membered heterocyclic aromatic compound containing one sulfur and one nitrogen atom in adjacent positions, has the preferred IUPAC name 1,2-thiazole .[1] The numbering of the this compound ring is fundamental to its nomenclature and begins at the sulfur atom, proceeding towards the nitrogen atom.

The naming of substituted isothiazoles follows the systematic rules of IUPAC nomenclature for heterocyclic compounds. The core principles involve:

-

Identifying the Parent Heterocycle: The this compound ring serves as the parent structure.

-

Numbering the Ring: The ring is numbered starting from the sulfur atom as position 1, with the nitrogen atom at position 2.

-

Identifying and Locating Substituents: All substituents attached to the carbon atoms of the ring are identified and their positions are indicated by the corresponding number.

-

Prioritizing Functional Groups: When multiple functional groups are present, the principal functional group is determined based on IUPAC priority rules. This principal group defines the suffix of the name, while other groups are cited as prefixes in alphabetical order.

-

Fusion with Other Rings: When fused with other ring systems, such as a benzene ring, specific nomenclature rules for fused heterocyclic systems apply.

Data Presentation: Spectroscopic and Physical Properties

The following tables summarize key quantitative data for this compound and its derivatives, providing a valuable resource for characterization and comparison.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₃NS |

| Molar Mass | 85.13 g/mol |

| Boiling Point | 114 °C |

| CAS Number | 288-16-4 |

Table 2: Spectroscopic Data for Selected this compound Derivatives

| Compound Name | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| This compound | This compound | 8.54 (H3), 7.26 (H4), 8.72 (H5) | 157.1 (C3), 123.1 (C4), 148.5 (C5) | 3100 (C-H), 1540, 1400 (C=C, C=N) |

| This compound-4-carboxylic acid | This compound-4-carboxylic acid | 8.90 (s, 1H), 9.35 (s, 1H) | 163.5, 156.0, 137.9, 128.1 | 3100-2500 (O-H), 1700 (C=O) |

| 3-Aminothis compound | 3-Aminothis compound | 6.2 (s, 2H, NH₂), 7.0 (d, 1H), 8.4 (d, 1H) | Not readily available | 3400, 3300 (N-H), 1630 (N-H bend) |

| 5-Methylthis compound | 5-Methylthis compound | 2.5 (s, 3H), 7.1 (s, 1H), 8.4 (s, 1H) | Not readily available | 2920 (C-H) |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound derivatives.

General Synthesis of 3,5-Disubstituted Isothiazoles

This protocol describes a common method for the synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters.

Materials:

-

β-ketodithioester derivative

-

Ammonium acetate (NH₄OAc)

-

Ethanol

-

Water

Procedure:

-

A mixture of the appropriate β-ketodithioester (1.0 mmol) and ammonium acetate (2.0 mmol) is taken in a round-bottom flask.

-

Ethanol (5 mL) and water (1 mL) are added to the flask.

-

The reaction mixture is stirred and heated to reflux for 4-6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford the desired 3,5-disubstituted this compound.

Spectroscopic Characterization

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., Bruker 400 MHz)

-

Fourier-Transform Infrared (FTIR) Spectrometer (e.g., PerkinElmer Spectrum Two)

-

Mass Spectrometer (e.g., Agilent GC-MS)

Sample Preparation and Analysis:

-

NMR Spectroscopy: Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

FTIR Spectroscopy: Solid samples are analyzed as KBr pellets, while liquid samples are analyzed as thin films between NaCl plates. Spectra are recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry: Mass spectra are obtained using electron impact (EI) ionization. The molecular ion peak and major fragmentation patterns are analyzed to confirm the molecular weight and structure of the compound.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to this compound.

References

Unveiling Nature's Isothiazoles: A Technical Guide to a Rare Class of Bioactive Natural Products

For Immediate Release

A deep dive into the seldom-explored world of isothiazole-containing natural products reveals a small but potent class of molecules with significant biological activities. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the four known natural products bearing the this compound scaffold: brassilexin, sinalexin, aulosirazol, and pronkodin A. The guide details their natural sources, experimental protocols for isolation and characterization, quantitative biological data, and the signaling pathways they modulate.

The this compound ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a well-established pharmacophore in synthetic medicinal chemistry. However, its occurrence in nature is remarkably scarce. To date, only a handful of natural products incorporating this unique structural motif have been identified. This guide provides an in-depth exploration of these rare molecules, compiling available scientific data into a structured and actionable format.

Phytoalexins: Guardians of the Plant Kingdom

Two of the identified this compound-containing natural products, brassilexin and sinalexin, belong to the phytoalexin class of plant defense compounds. These molecules are produced by plants in response to pathogen attack or environmental stress.

Brassilexin , an indole phytoalexin, was first isolated from elicited leaves of brown mustard (Brassica juncea).[1] It has demonstrated significant antifungal properties, acting as a noncompetitive inhibitor of cyclobrassinin hydrolase, an enzyme used by some fungal pathogens to detoxify other plant defense compounds.

Sinalexin , a structurally related phytoalexin, has been isolated from white mustard (Sinapis alba) following elicitation with biotic or abiotic stressors.[2][3] While its biological activity is reported, detailed quantitative data remains less available in the public domain compared to brassilexin.

Quantitative Biological Data: Phytoalexins

| Compound | Target Organism/Assay | Activity |

| Brassilexin | Alternaria brassicicola (Cyclobrassinin Hydrolase) | Kᵢ = 32 ± 9 µM |

Microbial Metabolites: Potent Bioactivity from Bacteria

The other two known this compound natural products, aulosirazol and pronkodin A, are metabolites produced by bacteria and exhibit potent biological activities relevant to human health.

Aulosirazol , a cytotoxin, was isolated from the cyanobacterium Nostoc sp. UIC 10771.[4] This molecule and its analogues, aulosirazoles B and C, have shown significant cytotoxicity against ovarian cancer cells. The mechanism of action for aulosirazol involves the activation of the nuclear transcription factor FOXO3a.[4]

Pronkodin A , isolated from the culture broth of Streptomyces sp. MK832-95F2, is a potent inhibitor of prostaglandin release.[5] Prostaglandins are key mediators of inflammation, suggesting pronkodin A as a potential lead for anti-inflammatory drug discovery.

Quantitative Biological Data: Microbial Metabolites

| Compound | Target Organism/Assay | IC₅₀ |

| Aulosirazol | OVCAR3 (ovarian cancer cell line) | 301 nM |

| Aulosirazole B | OVCAR3 (ovarian cancer cell line) | 600 nM |

| Pronkodin A | PGE₂ release inhibition (SW982 cells) | 9 nM |

| 6-keto-PGF₁α release inhibition (SW982 cells) | 19 nM | |

| PGD₂ release inhibition (SW982 cells) | 7 nM |

Experimental Protocols

This section provides detailed methodologies for the isolation and characterization of these this compound-containing natural products, based on available literature.

Isolation and Purification of Brassilexin from Brassica juncea

1. Elicitation:

-

Brassica juncea plants are grown for 3-4 weeks.

-

The leaves are sprayed with a 5 mM copper sulfate (CuSO₄) solution.

-

The treated plants are incubated in a dark, humid environment for 3 days to induce brassilexin production.

2. Extraction:

-

The elicited leaves are harvested and homogenized in methanol.

-

The methanolic extract is filtered and concentrated under reduced pressure.

3. Purification:

-

The crude extract is subjected to a series of chromatographic separations, including silica gel column chromatography and preparative thin-layer chromatography (TLC), to yield pure brassilexin.

Isolation and Purification of Aulosirazol from Nostoc sp. UIC 10771

1. Fermentation:

-

Nostoc sp. UIC 10771 is cultured in a suitable growth medium.

2. Extraction:

-

The culture is centrifuged to separate the biomass from the supernatant.

-

The supernatant is extracted with ethyl acetate.

3. Purification:

-

The ethyl acetate extract is concentrated and subjected to bioassay-guided fractionation using a combination of chromatographic techniques, such as silica gel chromatography and high-performance liquid chromatography (HPLC), to isolate pure aulosirazol.

Detailed protocols for the isolation of sinalexin and pronkodin A are not extensively available in the public literature. The general approaches would likely involve elicitation and extraction for sinalexin from Sinapis alba, and fermentation followed by solvent extraction and chromatographic purification for pronkodin A from Streptomyces sp.

Signaling Pathways and Biosynthesis

Aulosirazol and the FOXO3a Signaling Pathway

Aulosirazol exerts its cytotoxic effects in ovarian cancer cells by activating the Forkhead Box O3 (FOXO3a) transcription factor. This activation leads to the transcription of genes involved in apoptosis and cell cycle arrest, ultimately inhibiting cancer cell proliferation.

Proposed Biosynthetic Pathway of Brassilexin

The biosynthesis of brassilexin is believed to proceed from the amino acid L-tryptophan. While the complete pathway is still under investigation, it is thought to involve the formation of indole-3-acetaldoxime and subsequent cyclization and modification steps to form the this compound ring.

This technical guide consolidates the current knowledge on this rare class of natural products, providing a valuable resource for the scientific community. The potent biological activities of these this compound-containing molecules underscore the importance of continued exploration of nature's chemical diversity for the discovery of new therapeutic leads.

References

- 1. reviberoammicol.com [reviberoammicol.com]

- 2. Sinalbins A and B, phytoalexins from Sinapis alba: elicitation, isolation, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sinalexin, a phytoalexin from white mustard elicited by destruxin B and Alternaria brassicae [agris.fao.org]

- 4. The Formation of a Camalexin Biosynthetic Metabolon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

Isothiazole as a privileged scaffold in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in a variety of non-covalent interactions have made it a cornerstone in the design of numerous biologically active compounds. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, biological activities, and mechanisms of action, with a focus on its application in modern drug discovery.

Introduction to the this compound Scaffold

The this compound nucleus is a versatile building block that offers a unique combination of features attractive for medicinal chemistry. The presence of both a sulfur and a nitrogen atom imparts a distinct electronic character, influencing the molecule's polarity, hydrogen bonding capacity, and metabolic stability. The this compound ring can act as a bioisosteric replacement for other aromatic systems, and its substitution pattern can be readily modified to fine-tune the pharmacological properties of a lead compound.

Synthetic Strategies for this compound Derivatives

A variety of synthetic routes have been developed to access the this compound core and its derivatives. These methods can be broadly categorized into cyclization reactions of acyclic precursors and modifications of pre-existing this compound rings.

General Synthesis of 3,5-Disubstituted Isothiazoles

A common and versatile method for the synthesis of 3,5-disubstituted isothiazoles involves the reaction of β-ketodithioesters with an ammonia source, followed by oxidative cyclization.[1]

Experimental Protocol: Synthesis of 3,5-Disubstituted Isothiazoles

-

Reaction Setup: To a solution of a β-ketodithioester (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add ammonium acetate (NH₄OAc) (2.0-3.0 eq).

-

Reaction Conditions: The reaction mixture is typically heated to reflux (80-120 °C) and stirred for a period of 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted this compound.

Synthesis of Commercially Important this compound-Containing Drugs

Ziprasidone: An atypical antipsychotic, the synthesis of which involves the N-alkylation of 3-(1-piperazinyl)-1,2-benzthis compound with 5-(2-chloroethyl)-6-chlorooxindole.[2][3][4]

Experimental Protocol: Synthesis of Ziprasidone

-

Reaction Setup: In a reaction vessel, combine 3-(1-piperazinyl)-1,2-benzthis compound (1.0 eq), 5-(2-chloroethyl)-6-chlorooxindole (1.0-1.2 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq) in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Conditions: The mixture is heated to 80-120 °C and stirred for 12-24 hours. The reaction is monitored by HPLC or TLC.

-

Work-up and Purification: After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent system (e.g., methanol/chloroform) to yield ziprasidone.[3]

Lurasidone: Another atypical antipsychotic, its synthesis involves the coupling of a bicyclic imide fragment with a piperazine-containing benzthis compound derivative.[5][6]

Experimental Protocol: Synthesis of Lurasidone

-

Reaction Setup: A mixture of (3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium] methanesulfonate (1.0 eq), (3aR,4S,7R,7aS)-4,7-Methano-1H-isoindole-1,3(2H)-dione (1.0-1.2 eq), and potassium carbonate (K₂CO₃) (1.2-1.5 eq) is suspended in toluene.[5]

-

Reaction Conditions: The suspension is heated at 105 °C for approximately 15 hours, with the reaction progress monitored by UPLC.[5]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and water is added. The organic phase is separated, concentrated, and the resulting lurasidone is isolated as its hydrochloride salt after treatment with HCl in an alcoholic solution.[5]

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a remarkable breadth of biological activities, positioning them as valuable scaffolds for drug discovery in various therapeutic areas. The following tables summarize the quantitative data for some of the key activities.

Anticancer Activity

This compound-containing compounds have shown significant potential as anticancer agents, targeting various cancer cell lines through diverse mechanisms of action, including kinase inhibition and induction of apoptosis.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Isothiazolonaphthoquinone 57 | Breast Cancer | - | [7] |

| Bisthiazole-based hydroxamic acid 8f | HDAC1 | - | [8] |

| Bisthiazole-based hydroxamic acid 8s | HDAC1 | 0.01 | [8] |

| Thiazole-containing hydroxamate 15a | HDAC1 | 1.6 | [9] |

| Thiazole-containing hydroxamate 15d | HDAC1 | 2.6 | [9] |

| Thiazole-containing hydroxamate 15a | HepG2 | - | [9] |

| Thiazole-containing hydroxamate 15d | HepG2 | - | [9] |

| Pyrimido[2,1-b]benzothiazole 3 | NCI-H522 | 0.0223 | [10] |

Antiviral Activity

The this compound scaffold has been successfully incorporated into potent antiviral agents, particularly against RNA viruses.

| Compound/Derivative | Virus | EC₅₀ (µM) / SI | Reference |

| S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate | Rhinovirus 2, 39, 86, 89; Coxsackie B1; Measles | Active | [1] |

| 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile | Poliovirus 1 | SI: 223 | [1] |

| S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate | Poliovirus 1 | SI: 828 | [1] |

| 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile | Echovirus 9 | SI: 334 | [1] |

| S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate | Echovirus 9 | SI: 200 | [1] |

| 3-mercapto-5-phenyl-4-isothiazolecarbonitrile | HIV-1 (IIIB) & HIV-2 (ROD) | - | [11] |

Central Nervous System (CNS) Activity

This compound derivatives have been developed as potent modulators of CNS targets, leading to the development of antipsychotic medications.

| Compound/Derivative | Receptor | Kᵢ (nM) | Reference |

| 2-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl)benzo[d]thiazole (1a) | D₂ | 167 | [12] |

| 2-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl)benzo[d]thiazole (1a) | D₃ | 8.7 | [12] |

| 2-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl)benzo[d]thiazole (1a) | D₄ | 67 | [12] |

| 2-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl)benzo[d]thiazole (1a) | 5-HT₁ₐ | 10 | [12] |

| 2-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl)benzo[d]thiazole (1a) | 5-HT₇ | 22 | [12] |

Key Biological Assays

The evaluation of the biological activity of this compound derivatives relies on a variety of standardized in vitro assays.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound test compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Kinase Inhibition Assay

Kinase inhibition assays are crucial for determining the potency and selectivity of this compound derivatives that target specific kinases in signaling pathways.

Experimental Protocol: In Vitro Kinase Assay (e.g., for EGFR)

-

Reaction Setup: In a 96-well plate, combine the purified recombinant kinase (e.g., EGFR), a specific peptide substrate, and the this compound inhibitor at various concentrations in a kinase assay buffer.[16][17][18][19][20]

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to the mixture.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

-

Detection of Phosphorylation: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Radiometric Assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to the kinase activity.[16][20]

-

Fluorescence/TR-FRET Assay: Using antibodies that specifically recognize the phosphorylated substrate.[18]

-

-

Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

Many bioactive this compound derivatives exert their effects by modulating key cellular signaling pathways implicated in disease pathogenesis.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. This compound-based compounds have been developed as inhibitors of kinases within this pathway.

Caption: this compound inhibitors targeting kinases in the PI3K/AKT/mTOR pathway.

EGFR and HER2 Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that play critical roles in cell proliferation and are frequently overexpressed or mutated in various cancers. This compound derivatives have been designed to inhibit the kinase activity of these receptors.

Caption: Inhibition of EGFR and HER2 signaling by this compound derivatives.

Experimental and Synthetic Workflows

The discovery and development of novel this compound-based drugs follow a structured workflow, from initial synthesis to biological evaluation.

Caption: A typical workflow for the discovery of this compound-based drugs.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have enabled the development of a wide range of therapeutic agents. The examples provided in this guide highlight the significant impact of the this compound core in anticancer, antiviral, and CNS drug discovery. Future research in this area is expected to further exploit the unique characteristics of this privileged scaffold to address unmet medical needs.

References

- 1. This compound synthesis [organic-chemistry.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. tsijournals.com [tsijournals.com]

- 4. data.epo.org [data.epo.org]

- 5. Lurasidone hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. WO2015056205A1 - Process for the industrial synthesis of lurasidone - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design and synthesis of thiazole-based hydroxamate histone deacetylase inhibitors with potent antitumor efficacy by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medwinpublishers.com [medwinpublishers.com]

- 12. Synthesis and evaluation of the structural elements in alkylated tetrahydroisoquinolines for binding to CNS receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 20. promega.com [promega.com]

Quantum Chemical Insights into Isothiazole Stability: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Computational Analysis of Isothiazole's Thermodynamic Stability.

Introduction

This compound, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone scaffold in medicinal chemistry and materials science. Its derivatives are integral to a wide array of pharmaceuticals and agrochemicals, owing to their diverse biological activities.[1] The thermodynamic stability of the this compound ring is a critical determinant of the chemical reactivity, synthetic accessibility, and ultimately, the viability of these compounds in various applications. Quantum chemical calculations have emerged as an indispensable tool for elucidating the intricate factors that govern the stability of this compound and its derivatives, providing insights that guide rational molecular design. This technical guide offers a comprehensive overview of the computational methodologies employed to study this compound stability, presents key quantitative data, and explores the underlying principles of its electronic structure.

Computational Methodologies for Stability Analysis

The accurate theoretical prediction of molecular stability hinges on the selection of appropriate computational methods. For this compound and its derivatives, Density Functional Theory (DFT) has been widely adopted due to its balance of computational cost and accuracy.

Experimental Protocols: A Typical Computational Workflow

The following protocol outlines a standard workflow for the quantum chemical analysis of this compound stability, based on methodologies reported in the literature for studying related heterocyclic systems.[2][3][4]

-

Geometry Optimization: The initial step involves the full optimization of the molecular geometries of the this compound derivatives under investigation. This is typically performed using a DFT functional, such as B3LYP or M06-2X, paired with a sufficiently flexible basis set, for instance, 6-311++G(d,p) or cc-pVTZ.[3][5] The choice of functional and basis set should be validated for the specific system, though B3LYP and M06-2X are commonly employed for organic heterocycles.[5]

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energy.

-

Single-Point Energy Refinement: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated level of theory, such as the coupled-cluster method with single, double, and perturbative triple excitations (CCSD(T)).[6] This approach, often referred to as a composite method, combines the efficiency of DFT for geometry optimization with the accuracy of coupled-cluster theory for energy calculations.

-

Analysis of Stability Metrics: The calculated energies are then used to determine various stability metrics:

-

Relative Energies: For comparing the stability of different isomers, the total electronic energies (including ZPVE corrections) are compared.